molecular formula C13H8BrF3OZn B14900929 4-(3',4'-DifluorobenZyloxy)-3-fluorophenylZinc bromide

4-(3',4'-DifluorobenZyloxy)-3-fluorophenylZinc bromide

Cat. No.: B14900929
M. Wt: 382.5 g/mol
InChI Key: GIIOPZLWVKXBRG-UHFFFAOYSA-M
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Description

4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide\text{4-(3',4'-Difluorobenzyloxy)-3-fluorophenyl bromide} + \text{Zn} \rightarrow \text{4-(3',4'-Difluorobenzyloxy)-3-fluorophenylzinc bromide} 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of organozinc reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated phenols.

    Reduction: It can be reduced to form simpler fluorinated aromatic compounds.

    Substitution: The zinc bromide moiety can be substituted with other nucleophiles to form diverse derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve temperatures ranging from room temperature to moderate heating (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Chemistry

In chemistry, this compound is used extensively in the synthesis of complex organic molecules, particularly those containing fluorine atoms. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of diverse molecular architectures.

Biology and Medicine

In biological and medicinal research, fluorinated compounds are of great interest due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of fluorinated drug candidates and bioactive molecules.

Industry

In the industrial sector, this compound is employed in the production of advanced materials, including fluorinated polymers and specialty chemicals. Its reactivity and versatility make it a key reagent in the development of new materials with improved performance characteristics.

Mechanism of Action

The mechanism by which 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. This process results in the formation of new carbon-carbon bonds, which are essential for the construction of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylzinc bromide
  • 3,4-Difluorophenylzinc bromide
  • 4-(3’,4’-Difluorobenzyloxy)phenylzinc bromide

Uniqueness

Compared to similar compounds, 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it more effective in cross-coupling reactions. Additionally, the benzyloxy group provides further functionalization opportunities, allowing for the synthesis of a broader range of derivatives.

Properties

Molecular Formula

C13H8BrF3OZn

Molecular Weight

382.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-4-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene

InChI

InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-5-9(7-12(10)16)8-17-13-4-2-1-3-11(13)15;;/h2-7H,8H2;1H;/q-1;;+2/p-1

InChI Key

GIIOPZLWVKXBRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)OCC2=CC(=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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